1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-13-18-14-10-6-3-4-8-12(10)23-15(14)16(19-13)20-9-5-7-11(20)17(21)22/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPVFLQOPFZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.35 g/mol
Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting multiple pathways:
- Tyrosine Kinase Inhibition : Compounds in this class have been shown to inhibit various tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, a related compound demonstrated IC50 values against EGFR and Her2 in the low nanomolar range, indicating strong inhibitory potential .
- Induction of Apoptosis : Mechanistic studies revealed that these compounds can induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 5e | 2-Cl | 29 | High cytotoxicity against HepG2 |
| 5h | 2-F | 43 | Moderate cytotoxicity |
| 5k | 3,4-di-Cl | 40 | Potent inhibitor of multiple kinases |
This table summarizes the IC50 values for different derivatives and their corresponding activities against specific cancer cell lines .
Study on Anticancer Activity
In a recent study, a derivative of the compound was evaluated for its cytotoxic effects against several cancer cell lines including HepG2, HeLa, and MDA-MB-231. The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 29 to 59 µM across different lines. Notably, it induced cell cycle arrest and apoptosis in HepG2 cells .
Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibitory potential of related compounds. These studies revealed that certain derivatives could inhibit arginase I and II with high potency (IC50 values as low as 1.3 nM), suggesting a promising avenue for therapeutic development against diseases associated with arginine metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid and analogous compounds.
Structural and Functional Insights
- Benzofuropyrimidine vs. Benzodioxol Derivatives : The ethylbenzofuropyrimidine core in the target compound offers greater rigidity and electron-deficient aromaticity compared to the benzodioxol system in , which may enhance binding to ATP pockets in kinases. The trifluoromethylphenyl urea group in introduces strong hydrogen-bonding capacity, absent in the target compound.
- Substituent Effects: The ethyl group in the target compound improves lipophilicity (clogP ~2.5 estimated) relative to the methylthienopyrimidine derivative , which was discontinued due to instability. Bromine in adds steric bulk but reduces solubility.
- Bioactivity : The cyclic tetrapeptide in demonstrates broad-spectrum antimicrobial activity, suggesting that pyrrolidine-carboxylic acid derivatives with bulky acyl groups (e.g., cyclopentanecarbonyl) may favor membrane disruption. In contrast, the target compound’s smaller substituents may optimize intracellular target engagement.
Stability and Chirality
- Unlike the racemic 1-(4-bromobenzoyl)-2-phenylpyrrolidine , the target compound’s chirality (from pyrrolidine-2-carboxylic acid) could enable enantioselective activity, though resolution methods remain unverified.
Research Implications
The ethylbenzofuropyrimidine-pyrrolidine scaffold represents a balance between rigidity and bioavailability, distinct from larger cyclic peptides or polar urea derivatives .
Q & A
Q. Key Challenges :
- Regioselectivity : Ensuring ethyl group placement at the 2-position of the benzofuropyrimidine requires controlled reaction conditions.
- Yield Optimization : Multi-step reactions often suffer from cumulative yield losses; intermediates must be rigorously characterized via NMR and mass spectrometry .
Basic: How is the compound structurally characterized?
Methodological Answer:
Structural elucidation relies on:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl group protons at δ ~1.2–1.4 ppm, aromatic protons in benzofuropyrimidine at δ ~7.0–8.5 ppm).
- 2D NMR (COSY, HSQC) : Resolves connectivity between the pyrrolidine and benzofuropyrimidine moieties.
Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₀N₂O₃).
X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the pyrrolidine ring .
Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid) to validate assignments .
Advanced: How can enantiomeric purity be controlled during synthesis?
Methodological Answer:
Chiral purity is critical for biological activity. Strategies include:
Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric synthesis to control stereochemistry at the pyrrolidine ring .
Chiral Resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.
Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization catalysts to achieve high enantiomeric excess (ee >98%) .
Validation : Monitor ee via polarimetry or chiral HPLC. For example, a reported method for similar pyrrolidine derivatives uses a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .
Advanced: What strategies address low yields in the cyclization step?
Methodological Answer:
Low yields in benzofuropyrimidine cyclization often stem from:
- Side Reactions : Competing dimerization or over-oxidation.
- Temperature Sensitivity : Exothermic reactions require precise temperature control (−10°C to 0°C).
Q. Optimization Strategies :
Reagent Selection : Replace POCl₃ with PCl₃ for milder conditions, reducing side products.
Microwave-Assisted Synthesis : Accelerate cyclization (e.g., 150°C, 20 min) to improve yields by 15–20% .
In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Case Study : A 2025 study on analogous pyrimidines achieved 75% yield using microwave-assisted cyclization, compared to 50% with conventional heating .
Advanced: How to resolve contradictory reports on biological activity?
Methodological Answer:
Contradictory data (e.g., anti-inflammatory vs. anticancer activity) may arise from:
Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (IC₅₀ vs. EC₅₀).
Structural Analogues : Subtle modifications (e.g., ethyl vs. methyl groups) can drastically alter activity.
Q. Resolution Steps :
Dose-Response Studies : Test the compound across a broad concentration range (1 nM–100 µM).
Target Profiling : Use kinase or protease panels to identify off-target effects.
Meta-Analysis : Compare data with structurally related compounds (e.g., benzofuropyrimidines with piperidine vs. pyrrolidine rings) .
Example : A 2025 study noted that ethyl substitution enhances binding to COX-2 (anti-inflammatory target) but reduces affinity for topoisomerase II (anticancer target) .
Basic: What are the compound’s solubility and formulation challenges?
Methodological Answer:
The compound’s poor aqueous solubility (<0.1 mg/mL) necessitates:
Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays.
Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in vivo.
Salt Formation : Convert the carboxylic acid to a sodium or potassium salt for enhanced solubility .
Stability Note : Store at −20°C under inert gas (argon) to prevent hydrolysis of the pyrrolidine ring .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Structure-Activity Relationship (SAR) studies should focus on:
Core Modifications :
- Replace benzofuropyrimidine with thienopyrimidine to assess heterocycle impact.
- Vary ethyl group position (2- vs. 3-substitution).
Pyrrolidine Optimization :
- Introduce methyl or fluorine substituents to modulate lipophilicity (logP).
- Test proline vs. piperidine analogs for conformational effects.
Q. Experimental Design :
- Parallel Synthesis : Use combinatorial chemistry to generate 20–50 derivatives.
- QSAR Modeling : Apply machine learning (e.g., Random Forest) to predict activity from molecular descriptors .
Reference Data : A 2025 SAR study on methyl-substituted analogs showed a 10-fold increase in potency against TNF-α .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
